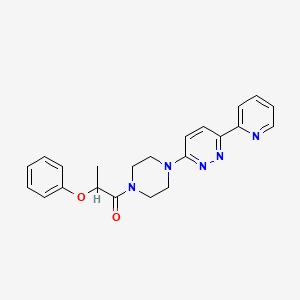

2-苯氧基-1-(4-(6-(吡啶-2-基)哒嗪-3-基)哌嗪-1-基)丙انون

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups and rings, including a phenoxy group, a pyridazinyl group, and a piperazinyl group . These groups are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenoxy group, a pyridazinyl group, and a piperazinyl group. These groups could potentially allow for various interactions with biological targets .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of its functional groups. For instance, the piperazine ring might undergo reactions at the nitrogen atoms, and the phenoxy group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms might increase its polarity, potentially affecting its solubility in various solvents .科学研究应用

Pharmacology: Analgesic Development

The pharmacological application of this compound could be in the development of analgesics. Pyridazinone derivatives have shown promise as pain relievers due to their analgesic and anti-inflammatory properties . This compound could be synthesized and tested for its ability to alleviate pain in various models.

Biochemistry: Peptide Derivatization

In biochemistry, the compound could serve as a derivatization reagent for peptides. Derivatization can enhance the detection and quantification of peptides in complex biological samples. The piperazine moiety within the compound could be used to modify carboxyl groups on peptides, aiding in their analysis .

Organic Chemistry: Synthesis of Heterocyclic Compounds

Organic chemists could utilize this compound in the synthesis of new heterocyclic compounds. The pyridazinone core is a versatile scaffold that can be functionalized to create a wide array of heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals .

Materials Science: Gas Adsorption Materials

In materials science, the compound’s structural features could be harnessed to create materials with selective gas adsorption properties. For instance, its rigid framework might be used to develop porous materials that selectively adsorb carbon dioxide, which is valuable for environmental applications .

Chemical Biology: Antimicrobial Activity

Finally, in chemical biology, the compound could be investigated for its antimicrobial activity. Pyridazinone derivatives have been known to exhibit antimicrobial properties, and this compound could be part of studies aimed at finding new agents to combat resistant bacterial strains .

作用机制

Target of Action

Pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and exhibit various physiological effects .

Mode of Action

Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Biochemical Pathways

Pyridazinone derivatives have been shown to interact with various biochemical pathways, leading to a range of physiological effects .

Pharmacokinetics

One pyridazinone derivative has been reported to have high oral bioavailability , which might suggest similar properties for this compound.

Result of Action

Pyridazinone derivatives have been shown to possess a wide range of anticipated biological properties .

安全和危害

未来方向

属性

IUPAC Name |

2-phenoxy-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-17(29-18-7-3-2-4-8-18)22(28)27-15-13-26(14-16-27)21-11-10-20(24-25-21)19-9-5-6-12-23-19/h2-12,17H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIAXVMPLIKWKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=N3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2865089.png)

![4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2865091.png)

![N-(2,5-dimethylphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2865092.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide](/img/structure/B2865094.png)

![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)(methyl)amine](/img/structure/B2865102.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2865104.png)

![N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2865106.png)